1-Isothiazol-4-yl-ethanone
Overview
Description
1-Isothiazol-4-yl-ethanone is an organic compound with the molecular formula C5H5NOS. It is a member of the isothiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Target of Action
1-Isothiazol-4-yl-ethanone, a derivative of the thiazole group, is a heterocyclic organic compound Thiazoles, the parent group of this compound, have been found to interact with various enzymes, particularly those with thiols at their active sites .
Mode of Action
It is known that isothiazolinones, a related group of compounds, inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . They form mixed disulfides upon treatment with such species .
Biochemical Pathways
Thiazoles, the parent group of this compound, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
Thiazoles, including 1-Isothiazol-4-yl-ethanone, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Molecular Mechanism
Thiazoles have been found to exert their effects through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isothiazol-4-yl-ethanone can be synthesized through several methods. One common approach involves the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers, using inexpensive and inactive sulfur sources such as sodium sulfide. This one-pot transformation offers excellent functional group tolerance . Another method involves the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with alkyl, aryl, and heteroaryl nitriles, providing a wide variety of isothiazoles via an α-thiavinyl Rh-carbenoid intermediate .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-Isothiazol-4-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isothiazol-4-yl-ethanone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Isothiazol-4-yl-ethanone is similar to other isothiazole derivatives, such as:
1,2,3-Thiadiazoles: These compounds share a similar sulfur-nitrogen ring structure and exhibit comparable biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the unique reactivity of its ethanone group. This makes it a versatile compound with distinct chemical and biological properties, allowing for a wide range of applications in various fields .
Properties
IUPAC Name |
1-(1,2-thiazol-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-6-8-3-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFVHNRSWSMVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311716 | |
Record name | 1-(4-Isothiazolyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-36-8 | |
Record name | 1-(4-Isothiazolyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88511-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Isothiazolyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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